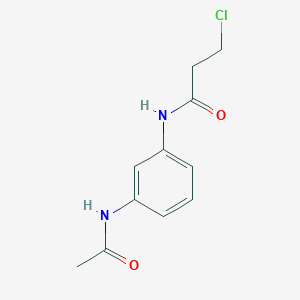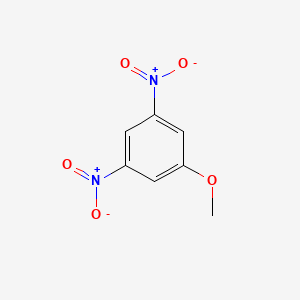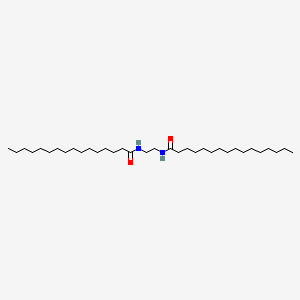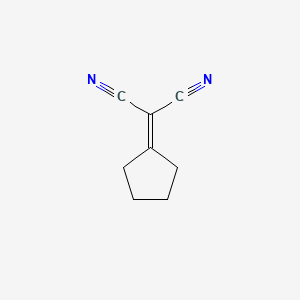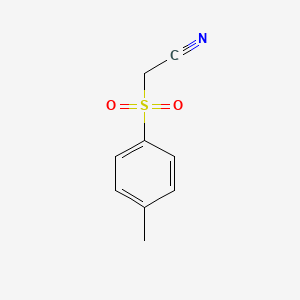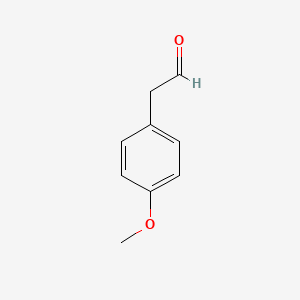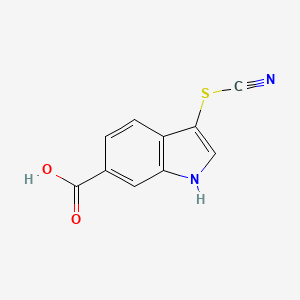
3-thiocyanato-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiocyanato-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a group of compounds known for their significance in pharmaceutical chemistry. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring and have been the focus of numerous chemical and pharmacological studies due to their diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives, such as 3-thiocyanato-1H-indole-6-carboxylic acid, often involves the formation of the indole core followed by functionalization at specific positions on the ring system. In a related study, the decarboxylation of 1-alkyl-2-carboxy-3-indolacetic acids was explored, which could provide insights into the synthesis of thiocyanato-indole derivatives . Although the paper does not directly discuss the synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid, the methodologies described could potentially be adapted for its synthesis by introducing a thiocyanato group at the appropriate position on the indole ring.
Molecular Structure Analysis
Indole compounds, such as indole-3-carboxylic acid, have been analyzed for their crystal structures, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . These structural features are important as they can influence the compound's reactivity and interaction with biological targets. The molecular structure of 3-thiocyanato-1H-indole-6-carboxylic acid would likely exhibit similar hydrogen bonding capabilities, with the addition of the thiocyanato group potentially affecting its electronic properties and molecular conformation.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coupling reactions. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly alter its reactivity. For instance, the introduction of a thiocyanato group, which is an electron-withdrawing group, could enhance the electrophilic character of the indole ring, making it more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of dimers and affect the compound's solubility and melting point . The thiocyanato group in 3-thiocyanato-1H-indole-6-carboxylic acid would contribute to its polarity and could impact properties such as solubility in various solvents, boiling point, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Thiocyanato-1H-indole-6-carboxylic acid serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive thiocyanato group. A notable example is its use in the eco-friendly synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. This synthesis involves the thiocyanation of indoles to form 3-thiocyanato indoles, which are then treated with sodium azide under specific conditions to yield tetrazole derivatives. These tetrazoles find applications in agriculture, pharmacy, and as components of explosives, demonstrating the versatility of 3-thiocyanato-1H-indole-6-carboxylic acid in medicinal chemistry and other fields (Kuhn, Fortes, Kaufman, & Silveira, 2014).
Anticancer Research
Research into the anticancer properties of 3-thiocyanato-1H-indole derivatives has shown promising results. A series of these compounds, with modifications at various positions on the indole core, demonstrated significant antiproliferative activity against multiple human cancer cell lines. Some derivatives exhibited potency levels comparable to the positive control, doxorubicin, while being non-hemolytic to red blood cells. This suggests the potential of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives in the development of new anticancer agents (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).
Eco-Friendly Synthesis Methods
Another application of 3-thiocyanato-1H-indole-6-carboxylic acid is in the development of eco-friendly synthesis methods for thiocyanato derivatives of indoles and carbazoles. Utilizing ammonium thiocyanate on montmorillonite K10 clay, researchers achieved high yields of 3-thiocyanato indoles under environmentally benign conditions. This method highlights the role of 3-thiocyanato-1H-indole-6-carboxylic acid in promoting sustainable chemical synthesis practices (Chakrabarty & Sarkar, 2003).
Direcciones Futuras
The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .
Propiedades
IUPAC Name |
3-thiocyanato-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSBEAFPBVHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thiocyanato-1H-indole-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


